N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide
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Overview
Description
N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a fluorine atom in the structure often enhances the biological activity and metabolic stability of the compound .
Preparation Methods
The synthesis of N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-fluoro-2-methylbenzofuran and prop-2-enamide.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to target proteins, leading to modulation of their activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
N-(7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide can be compared with other similar compounds, such as:
7-Fluoro-2-methylbenzofuran: This compound lacks the prop-2-enamide group and may exhibit different biological activities and properties.
2-Methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide: This compound lacks the fluorine atom, which may result in reduced biological activity and metabolic stability.
Other Benzofuran Derivatives: Various benzofuran derivatives with different substituents can be compared to highlight the unique properties of this compound.
Properties
IUPAC Name |
N-(7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-10(15)14-11-7(2)16-12-8(11)5-4-6-9(12)13/h3-7,11H,1H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMBTVOIOAAZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)C(=CC=C2)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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